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molecular formula C10H9NO2 B024179 Methyl indole-6-carboxylate CAS No. 50820-65-0

Methyl indole-6-carboxylate

Cat. No. B024179
M. Wt: 175.18 g/mol
InChI Key: AYYOZKHMSABVRP-UHFFFAOYSA-N
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Patent
US06358992B1

Procedure details

Methyl 3-acetylindole-6-carboxylate (470 mg) was prepared from methyl indole-6-carboxylate (655 mg) and acetyl chloride (0.27 ml) in a similar manner to that of Preparation 1 (5).
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.[C:14](Cl)(=[O:16])[CH3:15]>>[C:14]([C:3]1[C:4]2[C:9](=[CH:8][C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:5]=2)[NH:1][CH:2]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
655 mg
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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